molecular formula C14H15N3O2 B13796520 N-(6-methyl-2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

N-(6-methyl-2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide

Cat. No.: B13796520
M. Wt: 257.29 g/mol
InChI Key: KDZWDYWSTFVLMY-UHFFFAOYSA-N
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Description

2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with 5-HT2A and D2 receptors, which are involved in the regulation of mood and cognition . This interaction suggests its potential use as an antipsychotic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,1-Benzisoxazole-3-carboxamide,4,5,6,7-tetrahydro-N-(6-methyl-2-pyridinyl)- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple receptors and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-9-5-4-8-12(15-9)16-14(18)13-10-6-2-3-7-11(10)17-19-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16,18)

InChI Key

KDZWDYWSTFVLMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C3CCCCC3=NO2

Origin of Product

United States

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